molecular formula C9H12N2O3 B2531763 4-(Tert-butyl)-5-nitropyridin-2-ol CAS No. 33252-23-2

4-(Tert-butyl)-5-nitropyridin-2-ol

Cat. No.: B2531763
CAS No.: 33252-23-2
M. Wt: 196.206
InChI Key: JARKQMWPEFQBJS-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-5-nitropyridin-2-ol is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-5-nitropyridin-2-ol typically involves the nitration of 4-tert-butylpyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to achieve precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-5-nitropyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(tert-butyl)-5-aminopyridin-2-ol.

    Reduction: Formation of 4-(tert-butyl)-5-nitropyridin-2-amine.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(Tert-butyl)-5-nitropyridin-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 4-tert-Butylbenzaldehyde
  • 4-tert-Butylbenzyl alcohol

Uniqueness

4-(Tert-butyl)-5-nitropyridin-2-ol is unique due to the presence of both a tert-butyl group and a nitro group on the pyridine ring.

Properties

IUPAC Name

4-tert-butyl-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-8(12)10-5-7(6)11(13)14/h4-5H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARKQMWPEFQBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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